![molecular formula C19H15NO4 B3020476 N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-70-8](/img/structure/B3020476.png)
N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, I could not find specific information on the molecular structure of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” are not explicitly mentioned in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and chemical stability. Unfortunately, I could not find specific information on the physical and chemical properties of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .Aplicaciones Científicas De Investigación
Antibacterial Activity
PSASF-1 has been synthesized and evaluated for its antibacterial potential against three common pathogens : PSASF-1 has been synthesized and evaluated for its antibacterial potential against three common pathogens: Escherichia coli (E. coli), Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. Remarkably, PSASF-1 demonstrated significant antibacterial activity against all three strains, with an MIC of 256 μg/mL for E. coli and P. aeruginosa, and 256 μg/mL for S. aureus. Although these MIC values are higher than reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, the compound’s efficacy warrants further investigation .
Drug-Likeness and Synthesis
The compound’s in silico ADMET profiling indicates favorable drug-likeness. It was synthesized by condensing N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide , replacing the carbonyl group with an imine group .
Biocatalytic Reduction
In a biocatalytic process, PSASF-1 was reduced to the corresponding secondary alcohol using whole cells of Lactobacillus reuteri DSM 20016 . The yield reached 90%, with up to 98% enantiomeric excess purity .
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, I could not find specific information on the mechanism of action of “N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide” in the sources I have access to .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-6-methyl-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-6-7-17-15(8-11)16(22)10-18(24-17)19(23)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCMJKZTJUOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.